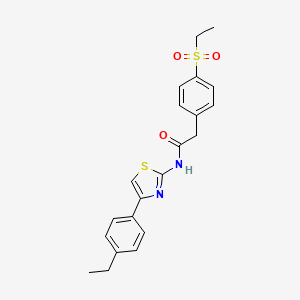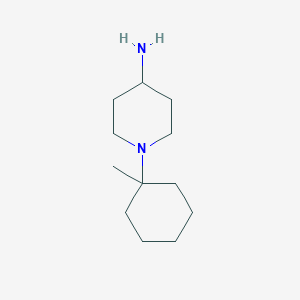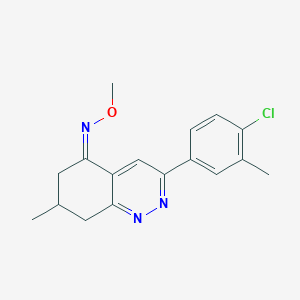![molecular formula C21H16Cl2N2O2 B2601272 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329234-83-5](/img/structure/B2601272.png)
6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole, also known as 6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-5-ol, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, due to its unique structure and physicochemical properties. This compound has been studied for its potential uses in the synthesis of various therapeutic agents, as well as its potential use as a biological probe. In
Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
Benzimidazole derivatives, including structures similar to the mentioned compound, have been extensively studied for their structural and spectroscopic properties. For instance, Saral, Özdamar, and Uçar (2017) conducted a comprehensive study on benzimidazole derivatives, analyzing their crystal structure, electronic structure, vibrational, and NMR spectra. This research is crucial in understanding the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Saral, Özdamar, & Uçar, 2017).
Inhibitory Activity and Molecular Docking
Benzimidazole derivatives have been evaluated for their inhibitory activity against enzymes like tyrosinase. Mahdavi et al. (2018) synthesized benzimidazole-1,2,3-triazole hybrids and assessed their inhibitory effects, revealing potential applications in cosmetics, medicine, or the food industry. This study not only highlights the bioactive potential of benzimidazole derivatives but also emphasizes the importance of molecular docking analysis in understanding their interaction with biological targets (Mahdavi et al., 2018).
Antimicrobial Activity
Several benzimidazole derivatives have demonstrated promising antimicrobial properties. Salahuddin et al. (2017) synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity, with certain compounds showing significant activity against common pathogens like Escherichia coli and Staphylococcus aureus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Potential in Drug Discovery
Benzimidazole derivatives have been explored as potential drug candidates for various therapeutic targets. Mochizuki et al. (2016) designed and synthesized benzimidazole derivatives as corticotropin-releasing factor 1 (CRF1) receptor antagonists, showcasing their potential in stress-related disorder therapeutics (Mochizuki et al., 2016).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives are critical for their practical application. Studies like the one by Naveen et al. (2016) provide insights into the synthesis processes, structural characterization, and physical properties of these compounds, contributing to the development of novel materials or pharmaceuticals (Naveen et al., 2016).
Propriétés
IUPAC Name |
6-chloro-1-[(3-chlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c1-26-18-8-5-15(6-9-18)21-24-19-10-7-17(23)12-20(19)25(21)27-13-14-3-2-4-16(22)11-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVQEJBOPLOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2601190.png)


![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2601194.png)



![ethyl 2-(4-(p-tolylthio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2601200.png)
![3-butyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2601202.png)
![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B2601208.png)


